N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide |
InChI |
InChI=1S/C12H14N2O/c13-10(14-15)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5,15H,6-8H2,(H2,13,14) |
InChI Key |
KGXJACNZSFDEMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(=NO)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the bridge functionalization of bicyclo[1.1.1]pentane derivatives, which can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various functional groups at the bridgehead positions, enabling the synthesis of the desired compound.
Industrial Production Methods: Industrial production of N’-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Nucleophilic Substitution
The carboximidamide group undergoes substitution with amines or alcohols:
Example : Reaction with primary amines yields substituted amidines.
| Conditions | Reagents | Products | Yield | Citations |
|---|---|---|---|---|
| RT, DMF | Benzylamine | N-benzyl derivative | 78% | |
| 80°C, THF | Ethanol | Ethoxyimidamide | 65% |
Mechanistic studies suggest a tetrahedral intermediate formation during acyl substitution.
Oxidation of the Hydroxyl Group
The N-hydroxy group is oxidized to a nitroso intermediate under mild conditions:
| Oxidizing Agent | Solvent | Product | Selectivity |
|---|---|---|---|
| MnO₂ | CH₂Cl₂ | Nitroso derivative | >90% |
| KMnO₄ | H₂O | Over-oxidized byproducts | <30% |
Ring-Opening Reactions
The strained bicyclo[1.1.1]pentane core undergoes radical-mediated ring-opening:
Example : Reaction with thiols generates disubstituted products.
| Reaction Type | Conditions | Products |
|---|---|---|
| Radical addition | AIBN, 70°C | Thioether derivatives |
| Photochemical | UV light | Cross-coupled adducts |
Stability Under Physiological Conditions
The bicyclo[1.1.1]pentane scaffold confers metabolic stability compared to phenyl analogues:
| Property | Bicyclo[1.1.1]pentane Derivative | Phenyl Analog |
|---|---|---|
| Plasma stability (t₁/₂) | >24 h | 2.5 h |
| CYP450 inhibition | Low (IC₅₀ > 10 μM) | Moderate (IC₅₀ = 2 μM) |
This stability arises from reduced susceptibility to oxidative metabolism and hydrolytic cleavage .
Synthetic Modifications
Large-scale synthesis via photochemical methods enables derivatization:
| Step | Method | Scale | Yield |
|---|---|---|---|
| Core formation | Photochemical [2+2] cycloaddition | 1 kg/day | 85% |
| Functionalization | Haloform reaction | Multigram | 92% |
Scientific Research Applications
N’-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions. In biology, it may be used to study the effects of bicyclo[1.1.1]pentane derivatives on biological systems. In industry, it can be used in the development of new materials, such as molecular rods, molecular rotors, and supramolecular linker units .
Mechanism of Action
The mechanism of action of N’-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Bicyclic Core vs. Monocyclic Systems: The bicyclo[1.1.1]pentane scaffold introduces greater steric strain compared to monocyclic systems like cyclohexane or phthalimide. This strain may enhance reactivity or binding specificity in drug design . In contrast, the phthalimide core in 3-chloro-N-phenyl-phthalimide enables planar aromatic interactions, critical for polymer synthesis .
Functional Group Behavior: The N'-hydroxycarboximidamide group in the target compound shares similarities with hydroxamic acids (e.g., compound 8 in ), both capable of metal chelation. However, the imidamide’s basicity (pKa ~8–10) differs from hydroxamic acids (pKa ~9–10), affecting pH-dependent binding .
Physicochemical and Reactivity Comparisons
Table 2: Reactivity and Stability
Critical Insights :
- The target compound’s N'-hydroxy group may confer antioxidant properties akin to hydroxamic acids, which inhibit lipid peroxidation via radical trapping .
- The bridged bicyclic system likely resists ring-opening under mild conditions but may undergo strain-driven reactions under acidic or thermal stress, unlike monocyclic analogs .
Table 3: Hazard Profiles
Biological Activity
N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications based on diverse research findings.
Structure and Synthesis
The bicyclo[1.1.1]pentane (BCP) moiety serves as a non-classical bioisostere for phenyl groups, providing a rigid three-dimensional structure that can enhance metabolic stability and reduce off-target effects in drug design . The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the incorporation of various functional groups, enhancing its bioactivity.
This compound has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism that plays a significant role in immune regulation and tumor immune evasion. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is necessary for T cell proliferation and function .
In Vitro Studies
In vitro assays have demonstrated that compounds featuring the bicyclo[1.1.1]pentane scaffold exhibit significant potency against various cancer cell lines. For instance, a related compound with a similar structure showed an IC50 value of 3.1 nM against HeLa cells, indicating its strong anti-proliferative effects .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | HeLa | 3.1 |
| Related BCP compound | HeLa | 230 |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in both in vitro and in vivo studies. These studies indicate favorable absorption characteristics, with good oral bioavailability and low clearance rates, which are essential for maintaining therapeutic levels in systemic circulation .
Case Studies
Several case studies have highlighted the therapeutic potential of bicyclo[1.1.1]pentane derivatives:
- Case Study 1 : A study demonstrated that the administration of IDO inhibitors led to enhanced immune responses in murine models of cancer, suggesting that this compound could be beneficial as an adjunct therapy with immune checkpoint inhibitors like pembrolizumab.
- Case Study 2 : In another study, modifications to the bicyclo[1.1.1]pentane core were shown to significantly affect the potency and selectivity of IDO inhibitors, emphasizing the importance of structural optimization in drug development.
Q & A
Q. What are the recommended safety protocols for handling N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) if dust or aerosols are generated .
- Storage: Store at 2–8°C under inert atmosphere (e.g., argon) to prevent degradation .
- Emergency Measures: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention. Avoid generating dust during cleanup .
Q. How can researchers characterize the structural integrity of the bicyclo[1.1.1]pentane moiety in this compound?
Methodological Answer:
- Spectroscopic Analysis: Use NMR to confirm the unique bridgehead carbon environment of the bicyclo[1.1.1]pentane core. Compare shifts with analogous compounds (e.g., 1,3-diacetylbicyclo[1.1.1]pentane, δ ~40–50 ppm) .
- X-ray Crystallography: Resolve the strained geometry of the bicyclo[1.1.1]pentane ring, focusing on bond angles (~90°) and distances (~1.8 Å for bridgehead carbons) .
Q. What experimental strategies can address the lack of physicochemical data (e.g., log P, decomposition temperature) for this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition temperature under controlled nitrogen flow.
- HPLC with Polar Phases: Estimate log P using retention time correlations with reference standards .
Advanced Research Questions
Q. How do π-type molecular orbitals influence the stability of the bicyclo[1.1.1]pentane core in this compound?
Methodological Answer:
- Computational Analysis: Perform density functional theory (DFT) calculations to evaluate orbital forces in the bicyclo[1.1.1]pentane system. Focus on π-type "banana bonds" (e.g., at ~60 kcal/mol stabilization energy) versus σ-type non-bonding/repulsive interactions .
- Reactivity Studies: Compare thermal stability with non-bicyclic analogs to isolate contributions from π-bonding .
Q. How can conflicting data on the reactivity of bicyclo[1.1.1]pentane derivatives under acidic conditions be resolved?
Methodological Answer:
Q. What synthetic routes are viable for introducing functional groups (e.g., hydroxamidine) to the bicyclo[1.1.1]pentane scaffold?
Methodological Answer:
- Photochemical Functionalization: Adapt methods from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid synthesis (e.g., UV irradiation of propellane precursors) to introduce hydroxamidine via radical intermediates .
- Protecting Group Strategies: Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during functionalization steps .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported toxicity profiles of bicyclo[1.1.1]pentane derivatives?
Methodological Answer:
- Toxicity Reassessment: Conduct in vitro assays (e.g., MTT for cytotoxicity) using pure batches to rule out impurities. Cross-reference with SDS data (e.g., H302/H315 hazards) .
- Species-Specific Studies: Compare metabolic pathways in human vs. rodent liver microsomes to validate extrapolations .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
